4,4-Difluorobutanoic acid
Overview
Description
4,4-Difluorobutanoic acid is an organic compound with the molecular formula C4H6F2O2. It is a derivative of butanoic acid, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluorobutanoic acid can be synthesized through several methods. One common approach involves the fluorination of butanoic acid derivatives. For instance, the reaction of butanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the efficient conversion of starting materials to the desired product. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding fluorinated carboxylates.
Reduction: The compound can be reduced to form 4,4-difluorobutanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Fluorinated carboxylates.
Reduction: 4,4-Difluorobutanol.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4,4-Difluorobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Difluorobutanoic acid exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors. The presence of fluorine can enhance binding affinity and selectivity towards molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
4-Fluorobutanoic acid: Contains a single fluorine atom on the fourth carbon.
4,4-Dichlorobutanoic acid: Contains chlorine atoms instead of fluorine.
4,4-Dibromobutanoic acid: Contains bromine atoms instead of fluorine.
Uniqueness: 4,4-Difluorobutanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
4,4-difluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHHSJRHUEROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610889 | |
Record name | 4,4-Difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944328-72-7 | |
Record name | 4,4-Difluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944328-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-difluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of β-difluoromethyl-β-alanine (3-amino-4,4-difluorobutanoic acid)?
A: β-Difluoromethyl-β-alanine acts as a potent irreversible inhibitor of GABA-T (GABA transaminase) [, ]. This enzyme is responsible for breaking down the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. By inhibiting GABA-T, β-difluoromethyl-β-alanine prevents GABA degradation, leading to increased GABA concentrations.
Q2: How does the structure of β-difluoromethyl-β-alanine contribute to its inhibitory activity?
A: Research suggests that the difluoromethyl group and the stereochemistry of β-difluoromethyl-β-alanine are crucial for its inhibitory activity [, ]. Studies using deuterium-labeled and differently substituted dihalogenated derivatives indicate that the rate of GABA-T inhibition depends on the nature and position of the leaving group, suggesting a specific interaction within the enzyme's active site.
Q3: What is the significance of using L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid in peptide synthesis?
A: L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid serves as a valuable tool in solid-phase peptide synthesis for creating nonhydrolyzable phosphoserine peptide analogs [, ]. This is particularly useful for studying phosphorylation-dependent protein interactions and signaling pathways, as the introduced analog mimics phosphoserine but resists enzymatic cleavage.
Q4: How does phosphorylation at Ser6 of the human p53 protein relate to 4,4-difluorobutanoic acid?
A: Researchers successfully developed highly specific antibodies targeting human p53 phosphorylated at Ser6 by using a phosphoserine mimetic, L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F2Pab) []. This approach enabled the study of Ser6 phosphorylation in response to DNA damage, revealing a constitutive phosphorylation that significantly increases upon exposure to ionizing radiation or UV light.
Q5: Are there any known applications of this compound derivatives in cancer research?
A: A derivative of this compound, 4‐[3′‐Bis(2′′‐chloroethyl)aminophenyl]‐4,4‐difluorobutanoic acid, also known as 4,4-difluoro-meta-chlorambucil, has been synthesized [, ]. While specific applications are not detailed in the provided abstracts, its structural similarity to chlorambucil, a known alkylating antineoplastic agent, suggests potential applications in cancer research.
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